2-bromo-N'-[(E)-(4-fluorophenyl)methylidene]benzohydrazide
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Overview
Description
2-bromo-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a bromine atom, a fluorophenyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide typically involves the reaction of 2-bromobenzohydrazide with 4-fluorobenzaldehyde under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and is often catalyzed by an acid, such as hydrochloric acid or acetic acid. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 2-bromo-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-bromo-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-bromo-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 2-bromo-N’-[(E)-(4-{(E)-[(2-bromobenzoyl)hydrazono]methyl}phenyl)methylidene]benzohydrazide
Uniqueness
2-bromo-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and physical properties compared to other similar compounds .
Properties
Molecular Formula |
C14H10BrFN2O |
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Molecular Weight |
321.14 g/mol |
IUPAC Name |
2-bromo-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10BrFN2O/c15-13-4-2-1-3-12(13)14(19)18-17-9-10-5-7-11(16)8-6-10/h1-9H,(H,18,19)/b17-9+ |
InChI Key |
DJAUNZBZGIRQTN-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)F)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)F)Br |
Origin of Product |
United States |
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